

# Addressing ion suppression in ESI-MS for voriconazole analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Voriconazole-13C3,d3

Cat. No.: B15294609

[Get Quote](#)

## Technical Support Center: Voriconazole Analysis by ESI-MS

Welcome to the technical support center for the analysis of voriconazole using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.

### Troubleshooting Guides

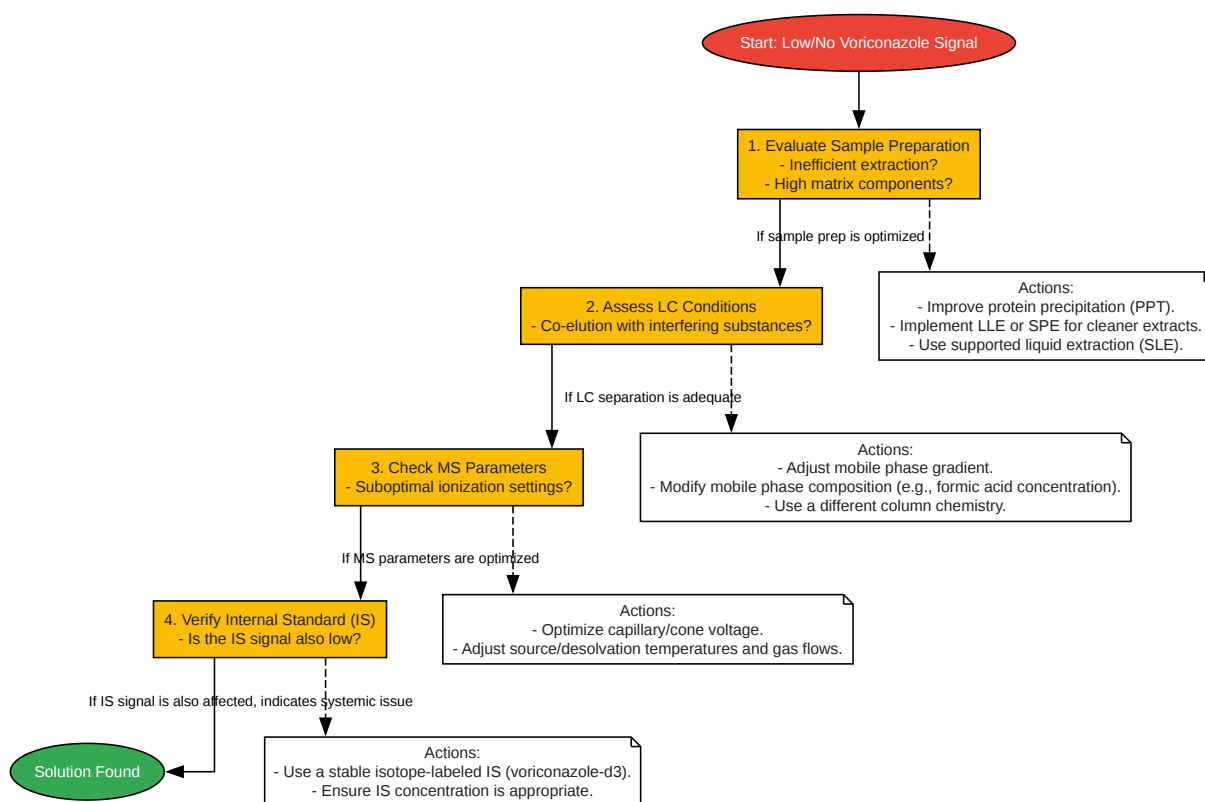
This section offers step-by-step solutions to specific problems you may encounter during the ESI-MS analysis of voriconazole.

#### Issue 1: Low or No Voriconazole Signal Intensity

**Question:** I am not seeing a sufficient signal for voriconazole in my ESI-MS analysis. What are the possible causes and how can I troubleshoot this?

**Answer:**

A low or non-existent signal for voriconazole can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low voriconazole signal.

Detailed Steps:

- Sample Preparation: The most common cause of ion suppression is the presence of endogenous matrix components like phospholipids.[1][2]

- Protein Precipitation (PPT): While simple, PPT may not sufficiently remove interfering substances.[3] If you are using PPT, consider optimizing the solvent. Methanol has been shown to yield higher extraction efficiency for voriconazole compared to acetonitrile.[4]
- Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide cleaner extracts than PPT and are more effective at reducing matrix effects.[1] Supported Liquid Extraction (SLE) is another efficient alternative to traditional LLE.[5]
- Online SPE: Automated online SPE with column switching can significantly reduce ion suppression by diverting early-eluting salts and retaining voriconazole for analysis.[6]
- Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution of voriconazole with matrix components, causing ion suppression.
  - Gradient Elution: Implement or adjust a gradient elution profile to better separate voriconazole from the matrix.
  - Mobile Phase: The addition of a small percentage of formic acid (e.g., 0.1%) to the aqueous mobile phase can improve peak shape and ionization efficiency for voriconazole. [4][7]
  - Column Choice: Using a different column, such as one with a different chemistry or a smaller particle size, can improve separation. Metal-free columns can also be considered to prevent chelation and signal loss for certain compounds.[8]
- Mass Spectrometry (MS) Parameters: Suboptimal ESI source parameters can lead to poor ionization.
  - Source Optimization: Systematically optimize key parameters such as capillary voltage, cone voltage, source temperature, desolvation temperature, and gas flows to maximize the voriconazole signal.[6][9]
  - Ionization Mode: Voriconazole is typically analyzed in positive ion mode, monitoring for the protonated molecule  $[M+H]^+$ . [6][10]
- Internal Standard (IS) Check: An appropriate internal standard is crucial for accurate quantification and can help diagnose ion suppression.

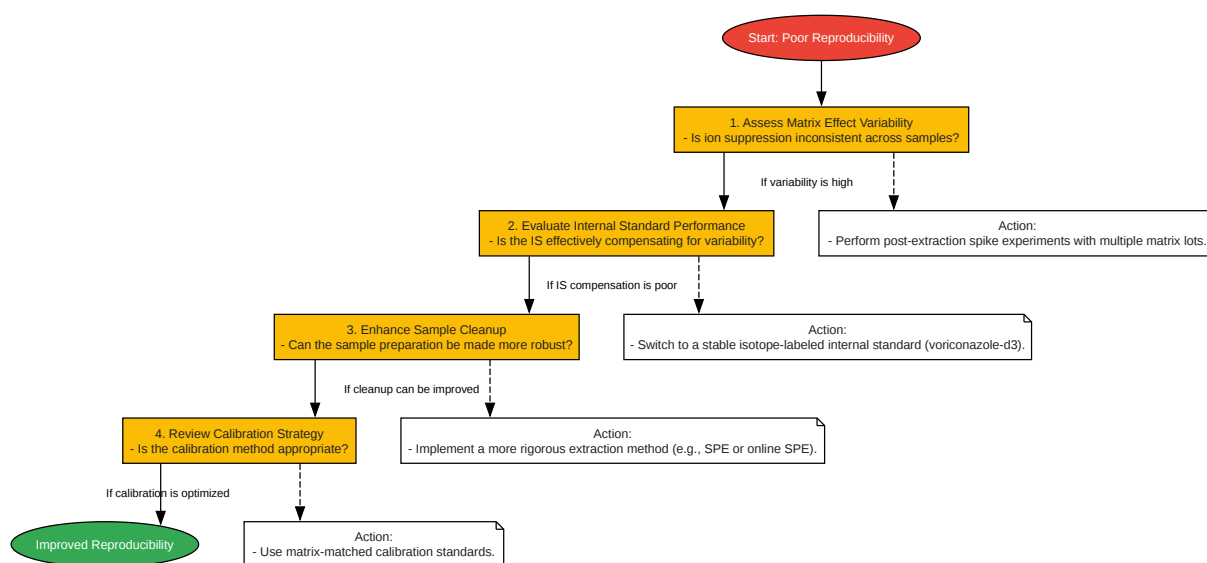
- Signal Monitoring: If the internal standard signal is also suppressed, it points to a significant matrix effect or a systemic issue.
- Choice of IS: A stable isotope-labeled (SIL) internal standard, such as voriconazole-d3, is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression.[\[11\]](#)[\[12\]](#) If a SIL-IS is unavailable, a structural analog like fenbuconazole, carbamazepine, or fluconazole can be used.[\[6\]](#)[\[13\]](#)[\[14\]](#)

## Issue 2: Poor Reproducibility and Inaccurate Quantification

Question: My results for voriconazole concentration are not reproducible and show high variability. What could be causing this and how can I improve it?

Answer:

Poor reproducibility is often a direct consequence of variable ion suppression between samples.[\[3\]](#) The composition of biological samples can vary, leading to different levels of matrix effects and, consequently, inconsistent results.[\[15\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow to improve reproducibility in voriconazole analysis.

#### Detailed Steps:

- **Assess Matrix Effect Variability:** To understand the extent of the problem, perform a post-extraction spike experiment. Compare the response of voriconazole spiked into extracted blank plasma from different sources with the response in a neat solution. A significant variation in signal suppression between different plasma lots indicates a variable matrix effect.[3]

- **Internal Standard Performance:** The most effective way to correct for variable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS) like voriconazole-d3. [11] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it is affected by matrix effects in the same way, thus providing reliable correction.[12]
- **Enhance Sample Cleanup:** If a SIL-IS is not available, improving the sample cleanup process is critical.
  - **Transition from PPT to SPE/LLE:** As mentioned previously, SPE and LLE are superior in removing interfering matrix components.[1]
  - **Online SPE:** Utilizing an automated online SPE system with column switching provides excellent and consistent cleanup, leading to improved reproducibility.[6]
- **Calibration Strategy:**
  - **Matrix-Matched Calibrators:** Prepare your calibration standards in the same biological matrix as your samples (e.g., blank human plasma). This helps to normalize the matrix effect between the calibrators and the unknown samples.[16]

## Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in ESI-MS?

A1: Ion suppression is a type of matrix effect where the presence of co-eluting compounds from the sample matrix reduces the ionization efficiency of the analyte of interest (voriconazole) in the ESI source.[3][17] This occurs because these matrix components compete with the analyte for charge or for access to the droplet surface during the ionization process.[16] The consequence is a decreased signal intensity, which can lead to poor sensitivity, inaccuracy, and lack of reproducibility in quantitative analysis.[2][3]

Q2: How can I quantitatively assess the matrix effect for my voriconazole assay?

A2: The matrix effect can be quantified using the post-extraction spike method. The matrix factor (MF) is calculated by comparing the peak response of an analyte spiked into the matrix after extraction (A) with the peak response of the analyte in a neat solution (B).[4]

- Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
- An MF of 1 indicates no matrix effect.
- An MF < 1 indicates ion suppression.
- An MF > 1 indicates ion enhancement.

Q3: What are the best sample preparation techniques to minimize ion suppression for voriconazole?

A3: The choice of sample preparation technique significantly impacts the degree of ion suppression. Here is a summary of common methods and their effectiveness:

Sample Preparation Method	Effectiveness in Reducing Ion Suppression	Key Considerations
Protein Precipitation (PPT)	Moderate	Simple and fast, but may leave significant matrix components. [3] Methanol is often a better precipitating solvent than acetonitrile for voriconazole.[4]
Liquid-Liquid Extraction (LLE)	Good	Provides cleaner extracts than PPT.[1]
Solid-Phase Extraction (SPE)	Excellent	Highly effective at removing interfering compounds.[1]
Online SPE with Column Switching	Excellent	Automated and highly efficient for high-throughput analysis.[6] [18]
Supported Liquid Extraction (SLE)	Excellent	An efficient alternative to LLE that avoids emulsion formation. [5]

Q4: Which internal standard (IS) should I use for voriconazole analysis?

A4: The best choice is a stable isotope-labeled (SIL) internal standard, voriconazole-d3.[11] It co-elutes and has the same ionization characteristics as voriconazole, providing the most accurate correction for matrix effects and other sources of variability. If a SIL-IS is not available, structural analogs can be used, although their ability to perfectly mimic voriconazole's behavior in the ion source may be limited. Commonly used analogs include:

- Fenbuconazole[6]
- Fluconazole[14][19]
- Carbamazepine[13]

Q5: What are typical ESI-MS parameters for voriconazole analysis?

A5: Optimal parameters can vary between instruments, but published methods provide a good starting point. Voriconazole is analyzed in positive ion mode, and the precursor ion is the protonated molecule at m/z 350.[6][7] Common product ions for MRM transitions are m/z 127 and 281.[6][7]

Parameter	Example Value	Reference
Ionization Mode	Positive Electrospray (ESI+)	[6]
Capillary Voltage	3.9 kV	[6]
Cone Voltage	57 V	[6]
Source Temperature	90°C	[6]
Desolvation Temperature	280°C	[6]
MRM Transition	350 -> 127 or 350 -> 281	[6][7][14]

Note: These values should be optimized for your specific instrument and method.

## Experimental Protocols

### Protocol 1: Sample Preparation using Online SPE with Column Switching

This method is highly effective for reducing ion suppression in plasma samples.<sup>[6]</sup>

- Sample Pre-treatment:
  - Pipette 100  $\mu$ L of plasma sample, calibrator, or QC into a polypropylene tube.
  - Add 200  $\mu$ L of internal standard working solution (e.g., 1 mg/L fenbuconazole in methanol).
  - Vortex mix and then centrifuge for 12 minutes at 16,000 x g.
  - Transfer the clear supernatant to an HPLC vial.
- Online SPE and Chromatography:
  - Injection: Inject 5  $\mu$ L of the supernatant onto the extraction column (e.g., Waters Oasis HLB, 2.1 x 20 mm).
  - Loading/Washing: Load the sample onto the extraction column with a mobile phase of 95:5 water/methanol at a high flow rate (e.g., 4.0 mL/min). Interfering compounds are washed to waste.
  - Elution/Transfer: After 1 minute, switch the valve to backflush the retained analytes from the extraction column onto the analytical column (e.g., LiCrospher 100 RP-18, 125 x 4 mm) with the analytical mobile phase.
  - Analytical Separation: Perform chromatographic separation on the analytical column using a suitable gradient (e.g., 90% methanol / 10% 0.1% formic acid).
  - Re-equilibration: While the analytical separation occurs, the extraction column is washed and re-equilibrated for the next injection.

## Protocol 2: Assessing Matrix Effects via Post-Extraction Spike

This protocol allows for the quantitative evaluation of ion suppression.<sup>[3][4]</sup>

- Prepare Three Sets of Samples:

- Set A (Neat Solution): Spike voriconazole and the IS into the final mobile phase composition.
- Set B (Post-Spiked Matrix): Extract blank plasma using your established sample preparation protocol. Spike voriconazole and the IS into the final, clean extract.
- Set C (Pre-Spiked Matrix): Spike voriconazole and the IS into blank plasma before starting the extraction protocol.
- Analysis: Analyze all three sets of samples by LC-MS/MS.
- Calculations:
  - Recovery (%) =  $[(\text{Peak Area of Set C}) / (\text{Peak Area of Set B})] \times 100$
  - Matrix Effect (%) =  $[(\text{Peak Area of Set B}) / (\text{Peak Area of Set A})] \times 100$ 
    - A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression.<sup>[4]</sup>
  - Overall Process Efficiency (%) =  $[(\text{Peak Area of Set C}) / (\text{Peak Area of Set A})] \times 100$

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. files.core.ac.uk [files.core.ac.uk]

- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. Paper spray high-resolution accurate mass spectrometry for quantitation of voriconazole in equine tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of voriconazole in human plasma by HPLC-ESI-MS and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. providiengroup.com [providiengroup.com]
- 18. Fast, fully automated analysis of voriconazole from serum by LC-LC-ESI-MS-MS with parallel column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Addressing ion suppression in ESI-MS for voriconazole analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15294609#addressing-ion-suppression-in-esi-ms-for-voriconazole-analysis]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)